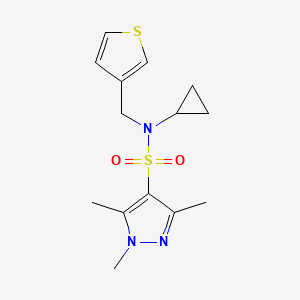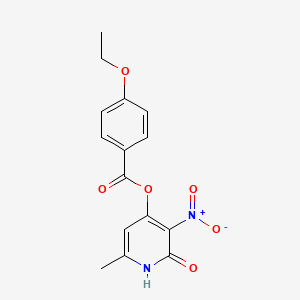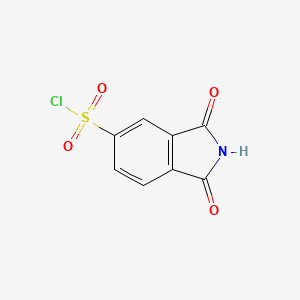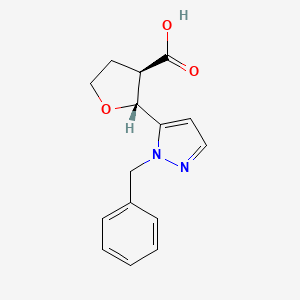![molecular formula C16H13N5O5S B2684842 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide CAS No. 1203138-60-6](/img/structure/B2684842.png)
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a thiophene ring, a pyrazolo[3,4-b]pyridine ring, and a nitrofuran moiety. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The thiophene and pyrazolo[3,4-b]pyridine rings are aromatic, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Heterocyclic Synthesis and Drug Development
Research has focused on synthesizing heterocyclic compounds due to their significance in drug development. For instance, thiophenylhydrazonoacetates have been used in the synthesis of various heterocyclic derivatives like pyrazole, isoxazole, and pyrimidine, demonstrating the versatility of these compounds in creating pharmacologically active molecules R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004. Similarly, derivatives of tetrahydropyrimidine have been synthesized for their potential applications in medicinal chemistry, showcasing the adaptability of such frameworks in generating new therapeutic agents A. Fadda, S. Bondock, A. Khalil, E. Tawfik, 2013.
Antimicrobial and Antifungal Activities
Compounds derived from related heterocyclic chemistries have been evaluated for their antimicrobial and antifungal activities. This demonstrates the potential of such compounds in addressing infectious diseases and the development of new antimicrobial agents W. Shehab, W. H. El-Shwiniy, 2018. The exploration of these activities highlights the importance of heterocyclic compounds in contributing to the pharmaceutical arsenal against microbial resistance.
Synthesis Methodologies
Advanced synthesis methodologies have been developed to construct complex heterocyclic frameworks efficiently. For example, the utilization of propenone derivatives in synthesizing cytotoxic heterocyclic compounds indicates the ongoing innovation in synthetic strategies to obtain compounds with potential anticancer properties S. Y. Mansour, G. H. Sayed, S. A. Al-halim, M. I. Marzouk, S. Shaban, 2020. These methodologies provide a foundation for the synthesis of complex molecules like N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide.
Orientations Futures
Mécanisme D'action
Target of action
The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . It also contains a thiophene ring , which is a common feature in many therapeutic agents with diverse biological activities .
Mode of action
Thiophene derivatives also have a wide range of therapeutic properties .
Biochemical pathways
Given the wide range of activities associated with indole and thiophene derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Many indole and thiophene derivatives are known to have good bioavailability .
Result of action
Indole and thiophene derivatives are known to induce various nuclear features such as chromatin fragmentation and condensation .
Action environment
Many indole and thiophene derivatives are stable under a variety of conditions .
Propriétés
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O5S/c1-20-15-13(8(7-11(22)17-15)10-3-2-6-27-10)14(19-20)18-16(23)9-4-5-12(26-9)21(24)25/h2-6,8H,7H2,1H3,(H,17,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKCHLPCVKBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2684759.png)




![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)



![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)
![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)


